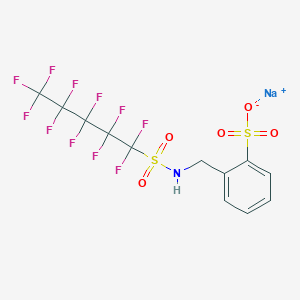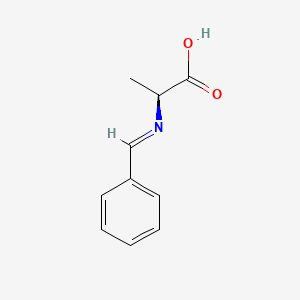
(E)-N-Benzylidene-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Benzylidene-L-alanine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Benzylidene-L-alanine typically involves the condensation reaction between benzaldehyde and L-alanine. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
Benzaldehyde+L-Alanine→this compound+Water
The reaction is catalyzed by an acid or base to facilitate the removal of water and drive the equilibrium towards the formation of the Schiff base. Common catalysts include hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in packed bed reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Benzylidene-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzylamine.
Substitution: Brominated or nitrated derivatives of the benzylidene group.
Scientific Research Applications
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: The compound has been investigated for its antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the synthesis of dyes and pigments due to its ability to form stable colored complexes.
Mechanism of Action
The mechanism of action of (E)-N-Benzylidene-L-alanine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The Schiff base moiety allows the compound to act as a chelating agent, binding to metal ions and altering their reactivity and availability in biological systems.
Comparison with Similar Compounds
Similar Compounds
(E)-N-Benzylidene-D-alanine: A stereoisomer with similar chemical properties but different biological activity due to the difference in chirality.
(E)-N-Benzylidene-glycine: A related Schiff base derived from glycine, with similar reactivity but different steric and electronic properties.
Uniqueness
(E)-N-Benzylidene-L-alanine is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and metal ions. This stereochemistry can lead to different biological activities and selectivities compared to its analogs.
Properties
CAS No. |
73116-18-4 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2S)-2-(benzylideneamino)propanoic acid |
InChI |
InChI=1S/C10H11NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
ZWCWCFVOZXCYOX-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N=CC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)O)N=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13412023.png)
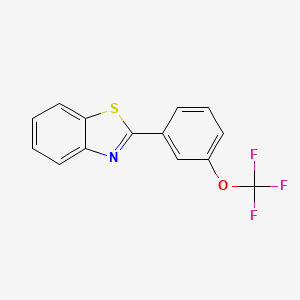
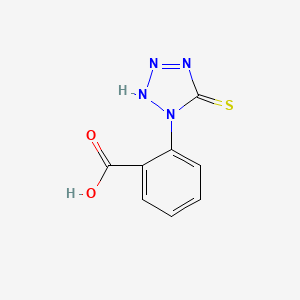
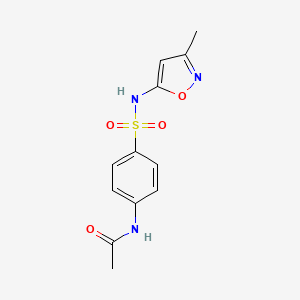
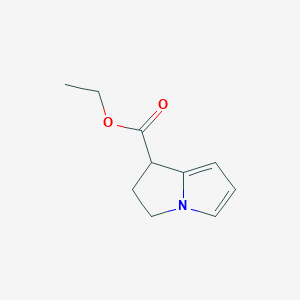
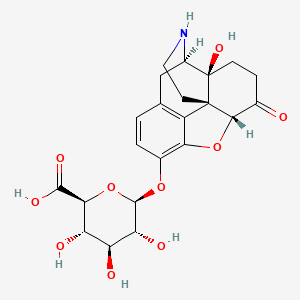
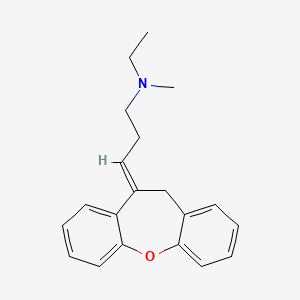
![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)
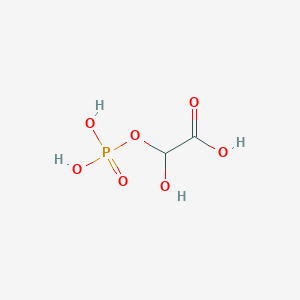
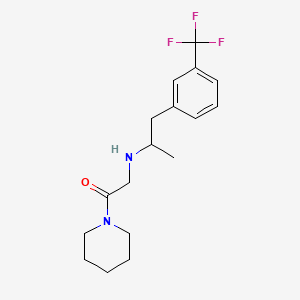
![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)
![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)

